2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid
Description
Chemical Structure and Properties The compound 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid (CAS: 338421-05-9) features a central sulfanyl (thioether) bridge connecting two functional moieties:
- A 2-oxoethyl group substituted with a 3-(trifluoromethyl)anilino (3-TFMA) moiety.
- An acetic acid group.
Its molecular formula is C₁₁H₉F₃N₂O₃S, with a molar mass of 306.26 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfanyl bridge contributes to moderate polarity. It is commercially available (e.g., Santa Cruz Biotechnology: $96/500 mg) .
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVISSLZSLQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid typically involves:
- Formation of an Intermediate : Reacting 3-(trifluoromethyl)aniline with ethyl oxalyl chloride.
- Subsequent Reactions : Including sulfoxidation and esterification to yield the final product.
Organic Synthesis
This compound serves as a reagent in various organic synthesis reactions due to its ability to participate in nucleophilic substitution reactions, oxidation, and reduction processes. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific proteins and enzymes, which can lead to alterations in enzyme activity through binding to active sites or conformational changes.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, showing promise in drug development for conditions such as cancer and metabolic disorders.
Pharmaceutical Development
The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its potential anti-inflammatory and anticancer properties have been explored in various studies.
Case Study: Anticancer Activity
A study published in 2019 evaluated the antiproliferative effects of derivatives based on this compound against human cancer cell lines (HCT-116 and MCF-7). Results indicated that several derivatives exhibited significant inhibitory activity, suggesting that modifications to the core structure could enhance therapeutic efficacy.
Mechanism of Action
The mechanism by which 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxo and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Substitution on the Aniline Ring 4-(Trifluoromethyl)anilino Analog: CAS 338421-16-2 replaces the 3-TFMA group with a 4-TFMA substituent. This positional isomer may exhibit altered binding affinity in biological systems due to steric/electronic differences . Fluorophenyl Derivatives: Compounds like [2-(3-cyanoanilino)-2-oxoethyl] esters (CAS 727980-14-5) replace -CF₃ with cyano (-CN) or fluorine, affecting electronic properties and solubility .
Sulfur Oxidation State Sulfonyl Derivative: 2-({2-Oxo-2-[3-TFMA]ethyl}sulfonyl)acetic acid (CAS 338421-39-9, MW: 325.26) replaces the sulfanyl (-S-) with a sulfonyl (-SO₂-) group. Sulfinyl Derivative: CAS 338953-86-9 (MW: 323.29) contains a sulfoxide (-SO-) group, intermediate in oxidation state between sulfanyl and sulfonyl .
Backbone Modifications Phenyl Substituents: Compounds like 2-([2-(4-methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl)acetic acid (CAS 339109-08-9) introduce aromatic rings, enhancing π-π stacking interactions . Trifluoromethylthio Derivatives: 2-((Trifluoromethyl)thio)acetic acid (CAS 2408-17-5) simplifies the structure but lacks the anilino-oxoethyl moiety, reducing target specificity .
Key Findings
- Bioactivity : The sulfonyl derivative (CAS 338421-39-9) is hypothesized to exhibit higher solubility but lower membrane permeability than the parent compound due to its polar -SO₂- group .
- Synthetic Accessibility : Sulfanyl-linked compounds (e.g., 338421-05-9) are typically synthesized via nucleophilic substitution between thiols and α-halo ketones, whereas sulfonyl/sulfinyl variants require oxidation steps .
- Thermodynamic Stability: The trifluoromethyl group in 3-TFMA analogs confers resistance to metabolic degradation compared to non-fluorinated analogs .
Contradictions and Limitations
- lists the sulfinyl derivative (CAS 338953-86-9) with an undefined molecular formula, while provides conflicting data (C₁₂H₁₂F₃NO₄S vs. undefined).
- Price disparities (e.g., sulfonyl analog at $1836/g vs. parent at $96/500 mg) suggest higher synthesis costs for oxidized derivatives .
Biological Activity
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H10F3NO3S
- Molecular Weight : 293.27 g/mol
- CAS Number : 338421-05-9
Structural Characteristics
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of a sulfanyl group may also contribute to its reactivity and interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole and other sulfur-containing compounds display cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13 | Jurkat | < 10 | Hydrophobic interactions with Bcl-2 protein |
| Compound 22 | HT29 | 10–30 | Inhibition of cell proliferation |
| This compound | A-431 | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : Similar compounds have been shown to interact with anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : The presence of the trifluoromethyl group may enhance ROS production, leading to oxidative stress in cancer cells.
Antimicrobial Activity
Research indicates that sulfur-containing compounds often possess antimicrobial properties. The compound’s structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Preliminary tests have shown promising results, warranting further investigation into its use as an antimicrobial agent.
Study 1: Anticancer Efficacy
In a study published in MDPI, a series of thiazole derivatives were tested for their anticancer activities. Among them, one analogue exhibited an IC50 value significantly lower than doxorubicin in both Jurkat and A-431 cell lines, highlighting the potential for similar structures like this compound to exhibit enhanced anticancer effects .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of sulfur-containing compounds revealed that several analogues displayed superior antibacterial activity compared to conventional antibiotics. This suggests that this compound may also possess similar properties .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
